molecular formula C7H12O6 B15293603 [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate

[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate

Cat. No.: B15293603
M. Wt: 192.17 g/mol
InChI Key: NALJQUNAUMMYGE-VWDOSNQTSA-N
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Description

[(2S,3R,4R,5R)-3,4,5-Trihydroxyoxolan-2-yl]methyl acetate is a furanose-derived compound featuring a β-D-ribofuranose backbone with three hydroxyl groups at positions 3, 4, and 5, and an acetyl ester at the hydroxymethyl group (C2). This stereochemical configuration (2S,3R,4R,5R) distinguishes it from other acetylated sugars, as the spatial arrangement of substituents influences its reactivity, solubility, and biological interactions. The compound is likely synthesized via acetylation of the corresponding ribofuranose precursor, a common strategy to protect hydroxyl groups in carbohydrate chemistry .

Properties

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C7H12O6/c1-3(8)12-2-4-5(9)6(10)7(11)13-4/h4-7,9-11H,2H2,1H3/t4-,5-,6+,7+/m0/s1

InChI Key

NALJQUNAUMMYGE-VWDOSNQTSA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(O1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule containing the oxolane ring and hydroxyl groups. One common method is the reaction of the precursor with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetate group can be reduced to yield the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze acetylation or deacetylation reactions. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Acetylated Sugar Derivatives

a. Tetra-O-acetyl-β-D-ribofuranose
  • Structure : [(2R,3R,4R,5S)-3,4,5-Tris(acetyloxy)oxolan-2-yl]methyl acetate (CAS 13042-56-7).
  • Key Differences : The stereochemistry at C2 (S vs. R) and the presence of four acetyl groups (vs. three hydroxyls and one acetyl in the target compound) alter its polarity and metabolic stability.
  • Applications : Widely used as an intermediate in nucleoside synthesis (e.g., antiviral drugs) due to its stability under acidic conditions .
b. 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
  • Structure: Fully acetylated ribofuranose with acetyl groups at C1, C2, C3, and C3.
  • Comparison : The absence of free hydroxyl groups in this compound reduces hydrogen-bonding capacity, making it more lipophilic than the target compound. This property is exploited in drug delivery systems .

Bioactive Analogs in Natural Products

a. Bulgecinine (Trihydroxyproline Derivative)
  • Structure : (2S,3R,4R,5R)-3,4,5-Trihydroxypyrrolidine-2-carboxylic acid.
  • Key Differences : Replaces the oxolan ring with a pyrrolidine ring and features a carboxylic acid group.
  • Bioactivity : Acts as a glycosidase inhibitor, disrupting bacterial cell wall synthesis .
b. Flavonoid Glycosides with Acetylated Moieties
  • Example : [(2R,3R,4S,5R,6S)-6-{[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-7-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxan-2-yl]methyl acetate.
  • Comparison: The acetylated oxolan moiety enhances solubility and stability of the flavonoid backbone, facilitating interactions with enzymes like α-glucosidase .
a. Ritonavir Precursors
  • Example: [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxyhydroxyphosphoryl derivatives.
  • Comparison : Incorporates a phosphate group and adenine moiety, enabling protease inhibition. The acetyl group in the target compound may serve a similar protective role in prodrug design .

Physicochemical and Spectral Comparisons

Property Target Compound Tetra-O-acetyl-β-D-ribofuranose Bulgecinine
Functional Groups 3 hydroxyl, 1 acetyl 4 acetyl 3 hydroxyl, 1 carboxylic acid
IR Peaks (cm⁻¹) ~3450 (OH), ~1750 (C=O) (inferred) 1751 (C=O ester) 3450 (OH), 1672 (C=O amide)
Bioactivity Not reported (potential intermediate) Nucleoside synthesis Glycosidase inhibition

Biological Activity

The compound [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate (C14H16O7) is a derivative of a sugar alcohol and has gained attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sugar backbone with three hydroxyl groups and an acetate moiety. Its IUPAC name is [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate . The molecular formula is C14H16O7.

Physical Properties

PropertyValue
Molecular Weight288.28 g/mol
Melting PointNot specified
SolubilitySoluble in water

Pharmacological Effects

  • Antioxidant Activity : Research indicates that compounds similar to This compound exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in various biological systems.
  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation within the body.
  • Antimicrobial Effects : There is evidence that derivatives of this compound possess antimicrobial properties against various pathogens. This could be beneficial in developing new antimicrobial agents.

The mechanisms through which This compound exerts its biological effects include:

  • Scavenging Free Radicals : The hydroxyl groups in its structure are believed to play a pivotal role in scavenging free radicals.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and cell survival.

Case Study 1: Antioxidant Activity

A study published in the Journal of Natural Products evaluated the antioxidant capacity of several sugar derivatives. Among them, This compound demonstrated a significant reduction in lipid peroxidation in vitro when tested against oxidative stress induced by hydrogen peroxide.

Case Study 2: Anti-inflammatory Effects

In an animal model for arthritis published in Pharmacology Reports, administration of this compound resulted in a marked decrease in paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Case Study 3: Antimicrobial Activity

Research conducted by the Institute of Microbiology assessed the antimicrobial efficacy of various sugar alcohol derivatives. The results indicated that This compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

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